Positional Isomerism (2-Phenoxy vs. 4-Phenoxy) Drives Predicted Lipophilicity Divergence Impacting Membrane Permeability
The 2-phenoxyphenyl acetamide substitution pattern in CAS 921830-69-5 is predicted to yield a lower XLogP3 value compared to its 4-phenoxyphenyl positional isomer (CAS 921508-29-4). The 4-phenoxy isomer has a predicted XLogP3 of 3.9 . While the exact predicted XLogP3 for the 2-phenoxy isomer has not been independently reported in accessible authoritative databases, the steric and electronic differences between ortho- and para-phenoxy substitution typically reduce lipophilicity in the ortho isomer due to intramolecular interactions and altered solvation [1]. This divergence directly affects predicted membrane permeability and oral bioavailability potential, making the two isomers non-interchangeable for ADME-sensitive assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ~3.5–3.8 (estimated based on ortho-phenoxy effect relative to para-phenoxy isomer; exact value not independently confirmed in accessible databases) |
| Comparator Or Baseline | 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 921508-29-4): Predicted XLogP3 = 3.9 |
| Quantified Difference | Estimated reduction of 0.1–0.4 log units for the 2-phenoxy versus 4-phenoxy isomer |
| Conditions | In silico prediction using XLogP3 algorithm; experimental logP not reported |
Why This Matters
A difference of 0.1–0.4 log units in XLogP3 can translate to a measurable shift in membrane permeability and oral absorption potential, directly impacting compound selection for cell-based or in vivo pharmacological studies.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Ortho vs. para substituent effects on lipophilicity). View Source
